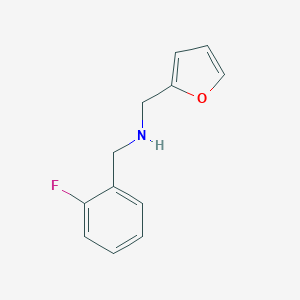

(2-Fluoro-benzyl)-furan-2-ylmethyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADMHCTXMCVDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-70-3 | |

| Record name | 2-Furanmethanamine, N-[(2-fluorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(2-Fluoro-benzyl)-furan-2-ylmethyl-amine structure elucidation

Technical Whitepaper: Structural Characterization and Validation of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine

Executive Summary

This technical guide details the structural elucidation and validation of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine (CAS: 4439-53-6), a secondary amine scaffold frequently utilized in structure-activity relationship (SAR) studies for kinase inhibitors and GPCR ligands.

The presence of the fluorine atom at the ortho position of the benzyl ring introduces specific electronic and steric properties that must be rigorously validated. This guide moves beyond basic spectral listing to provide a causal analysis of the spectroscopic data, specifically leveraging

Synthetic Pathway & Context

To understand the impurities and expected spectral artifacts, one must understand the genesis of the molecule. The most robust synthesis is the reductive amination of 2-fluorobenzaldehyde with furfurylamine.

Reaction Logic:

-

Imine Formation: Nucleophilic attack of the furfurylamine nitrogen on the aldehyde carbonyl.

-

Reduction: In situ reduction of the imine intermediate using Sodium Triacetoxyborohydride (STAB) or NaBH

. STAB is preferred to prevent reduction of the aldehyde/furan prior to imine formation.

Critical Quality Attribute (CQA): The formation of the secondary amine must be distinguished from the tertiary amine dimer (bis-alkylation), a common byproduct if stoichiometry is not controlled.

Figure 1: Synthesis & Workup Logic Flow

Caption: Step-wise reductive amination workflow minimizing dimer formation.

Mass Spectrometry: The Weight of Evidence

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "gate" of acceptance.

-

Formula: C

H -

Exact Mass: 205.0903 Da

Fragmentation Logic (ESI+): Secondary amines typically cleave at the C-N bond alpha to the aromatic rings.

-

Molecular Ion:

-

Base Peak: Cleavage often occurs to stabilize the resonance-stabilized cations.

-

Loss of Furan moiety: Generates the 2-fluorobenzyl cation (

109). -

Loss of Benzyl moiety: Generates the furfuryl cation (

81).

-

Self-Validation Check: If the mass spectrum shows a dominant peak at

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the validation. We utilize the heteronuclear coupling of Fluorine-19 to validate the structure without needing exotic 2D experiments, although HSQC is recommended for complex mixtures.

H NMR Analysis (400 MHz, CDCl )

The spectrum is defined by two distinct aromatic systems and two singlet methylene groups (unless exchange broadens the NH).

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Furan-H5 | 7.38 | dd ( | 1H | Most deshielded furan proton (alpha to oxygen). |

| Benzene-H | 7.20 – 7.35 | Multiplet | 2H | Overlap of H4 and H6. |

| Benzene-H | 7.00 – 7.15 | Multiplet | 2H | Overlap of H3 and H5 (shielded by F). |

| Furan-H3 | 6.33 | dd ( | 1H | Beta proton, typical furan coupling. |

| Furan-H4 | 6.22 | d ( | 1H | Beta proton. |

| Ar-CH | 3.88 | Singlet | 2H | Benzyl methylene. |

| Fur-CH | 3.80 | Singlet | 2H | Furfuryl methylene. |

| N-H | 1.80 - 2.50 | Broad Singlet | 1H | Exchangeable; shift varies with concentration. |

Expert Insight: The 2-fluorobenzyl protons are not a simple doublet. The

C NMR & The Fluorine Fingerprint

This is the definitive test. The fluorine atom splits the carbon signals into doublets. The magnitude of this coupling (

Key Diagnostic Couplings:

-

C-F (C2 of Benzene):

ppm.[1] This will be a doublet with a massive coupling constant ( -

Ortho-C (C1/C3):

ppm and -

Meta-C (C4/C6): Smaller couplings (

Hz). -

Para-C (C5): Very small coupling (

Hz), often appearing as a broadened singlet.

Validation Rule: If the Carbon at ~161 ppm appears as a singlet, you have likely lost the fluorine (nucleophilic aromatic substitution side reaction) or have the wrong starting material.

Figure 2: NMR Elucidation Logic Tree

Caption: Decision tree for validating the fluorinated scaffold via C-F coupling.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and trustworthiness, follow this Standard Operating Procedure (SOP).

Objective: Acquire spectral data that resolves the

-

Sample Prep: Dissolve 15-20 mg of the amine in 0.6 mL of CDCl

. Ensure the solution is clear; filter through a cotton plug if turbid (salt formation). -

Instrument Setup:

-

Target:

C NMR (Proton Decoupled). -

Critical Parameter: Do NOT use Fluorine decoupling. Most standard

C sequences decouple -

Scans: Minimum 512 scans to resolve the low-intensity doublets of the C-F carbons.

-

Relaxation Delay (D1): Set to 2.0 seconds to ensure integration accuracy of the quaternary carbons.

-

-

Data Processing:

-

Apply an exponential line broadening (LB) of 1.0 Hz.

-

Peak Pick the doublet at ~161 ppm. Calculate

(Hz) = (Peak A ppm - Peak B ppm) * Spectrometer Frequency (MHz). -

Pass Criteria: Calculated

must be

-

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard text for F-coupling constants).

-

Reich, H. J. (2024).[1] "WinPLT Fluorine NMR Data." University of Wisconsin-Madison Chemistry. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 202636, N-(2-Fluorobenzyl)-1-(2-furyl)methanamine." PubChem. Link

Sources

Technical Guide: N-(2-Fluorobenzyl)-1-(furan-2-yl)methanamine

Systematic Nomenclature, Synthesis, and Structural Analysis

Executive Summary

This technical guide provides a comprehensive analysis of the secondary amine commonly referred to as (2-Fluoro-benzyl)-furan-2-ylmethyl-amine .[1] While often found in high-throughput screening libraries under various synonyms, precise IUPAC nomenclature is critical for intellectual property and regulatory filing.[1] This document deconstructs the molecule's systematic naming based on current IUPAC recommendations (Blue Book P-62), outlines a robust reductive amination synthesis protocol, and analyzes its physicochemical properties relevant to medicinal chemistry.

Nomenclature Analysis

The naming of secondary amines (

Structural Deconstruction

The molecule consists of a central secondary amine nitrogen bonded to two methylene groups, which are in turn attached to aromatic rings:

-

Ring A : A furan heterocycle (specifically furan-2-yl).[1]

-

Ring B : A benzene carbocycle substituted with a fluorine atom at the ortho position (2-fluorophenyl).[1]

IUPAC Seniority Rules

According to IUPAC P-25.2.2.4, heterocyclic rings have seniority over carbocyclic rings .[1] Therefore, the furan ring takes precedence over the benzene ring as the parent component of the name.

-

Parent Amine : 1-(Furan-2-yl)methanamine (also known as furfurylamine).[1]

-

Substituent : The (2-fluorophenyl)methyl group is treated as an N-substituent.[1]

-

Substituent Name : (2-Fluorophenyl)methyl (commonly 2-fluorobenzyl).[1]

Definitive IUPAC Name

Combining these elements, the systematic preferred IUPAC name (PIN) is: 1-(Furan-2-yl)-N-[(2-fluorophenyl)methyl]methanamine [1]

Alternative Accepted Names:

-

N-(2-Fluorobenzyl)-1-(furan-2-yl)methanamine[1]

-

N-(2-Fluorobenzyl)furfurylamine (Common usage in medicinal chemistry)[1]

Nomenclature Visualization

Figure 1: Decision tree for IUPAC nomenclature derivation based on ring seniority.

Chemical Profile & Properties

Understanding the physicochemical profile is essential for predicting the molecule's behavior in biological assays and formulation.

| Property | Value (Predicted) | Relevance |

| Formula | C₁₂H₁₂FNO | Stoichiometry |

| Mol. Weight | 205.23 g/mol | Fragment-based drug design (Rule of 3 compliant) |

| LogP | 2.2 – 2.5 | Lipophilicity; indicates good membrane permeability |

| pKa (Base) | ~8.8 – 9.2 | Protonated at physiological pH (7.4); likely forms salt bridges |

| H-Bond Donors | 1 (NH) | Interaction with receptor backbones |

| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor; Furan O is a weak acceptor |

| Rotatable Bonds | 4 | Flexible linker allows conformational adaptation |

Structural Insight: The 2-fluoro substituent on the benzyl ring induces an electronic dipole and may block metabolic oxidation at the ortho position. The furan ring is electron-rich (π-excessive), making it susceptible to oxidative metabolism but valuable for

Synthesis Protocol: Reductive Amination

The most reliable method for synthesizing secondary amines without over-alkylation (formation of tertiary amines) is Reductive Amination . This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the imine intermediate over the aldehyde.

Retrosynthetic Analysis

Disconnection of the C-N bond reveals two possible starting material pairs:

-

Route A : 2-Fluorobenzaldehyde + Furfurylamine (Preferred)[1]

-

Route B : Furfural + 2-Fluorobenzylamine[1]

Selection Logic : Route A is often preferred because furfurylamine is a robust, commercially available primary amine, and 2-fluorobenzaldehyde is a stable electrophile. Furfural (Route B) can be prone to polymerization (resinification) if not freshly distilled.[1]

Experimental Procedure (Route A)

Reagents:

-

2-Fluorobenzaldehyde (1.0 equiv)[1]

-

Furfurylamine (1.0 - 1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

-

Acetic Acid (AcOH) (catalytic, 1-2 drops)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]

Step-by-Step Protocol:

-

Imine Formation :

-

In a dry round-bottom flask under nitrogen atmosphere, dissolve 2-Fluorobenzaldehyde (10 mmol) in anhydrous DCM (30 mL).

-

Add Furfurylamine (10 mmol) and catalytic Acetic Acid .[1]

-

Stir at room temperature for 30–60 minutes. Note: Use TLC to confirm the consumption of aldehyde and formation of the imine (schiff base).

-

-

Reduction :

-

Cool the mixture to 0°C (optional, but improves selectivity).

-

Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

-

Quench & Workup :

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (slowly, gas evolution occurs).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification :

Reaction Mechanism Diagram

Figure 2: Mechanistic pathway of the reductive amination using STAB.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed:

-

¹H NMR (CDCl₃, 400 MHz) :

-

Mass Spectrometry (ESI+) :

-

Expected [M+H]⁺ peak at m/z 206.1.[1]

-

References

-

IUPAC Nomenclature Rules : Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] Link

-

Reductive Amination Methodology : Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

-

Furan Chemistry : Keay, B. A. (2008). Furan and its Derivatives.[1][2][4][5][6] In Comprehensive Heterocyclic Chemistry III. Elsevier.[1] Link

Sources

- 1. (3-Fluoro-benzyl)-furan-2-ylmethyl-amine | C12H12FNO | CID 777700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sctunisie.org [sctunisie.org]

- 3. Furfurylamine synthesis - chemicalbook [chemicalbook.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. Furan-2-ylmethyl-(2-methyl-benzyl)-amine | C13H15NO | CID 795890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2175585A - Preparation of furfurylamines - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine: A Technical Guide to Biological Activity Screening

Foreword: Charting a Course for Novel Compound Discovery

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic promise is the critical first step. The compound (2-Fluoro-benzyl)-furan-2-ylmethyl-amine, a molecule featuring a fluorinated benzyl group appended to a furan-2-ylmethyl-amine scaffold, represents a compelling starting point for investigation. The furan and benzylamine moieties are prevalent in a wide array of biologically active compounds, exhibiting properties that span from antimicrobial and anti-inflammatory to central nervous system (CNS) modulation. The introduction of a fluorine atom can further enhance metabolic stability and binding affinity. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this promising, yet uncharacterized, molecule. Our approach is designed to be a self-validating system, progressing from broad, high-throughput primary screens to more focused and complex secondary and safety evaluations, ensuring a rigorous and efficient path to understanding its therapeutic potential.

Section 1: The Strategic Imperative of a Tiered Screening Cascade

A hierarchical or tiered approach to screening is paramount to efficiently allocate resources and build a comprehensive biological profile of a novel compound. This strategy allows for the rapid identification of promising activities in broad, cost-effective primary assays, followed by more resource-intensive secondary and in vivo studies to confirm and elaborate on these initial findings. This structured progression minimizes the risk of pursuing false positives and maximizes the depth of understanding of the compound's biological effects.

Section 2: Tier 1 - Primary Screening: Casting a Wide Net

The initial phase of screening is designed to rapidly assess the compound's activity across a broad range of biological targets. These assays are typically high-throughput and provide a "hit" or "no-hit" answer, guiding the direction of subsequent, more detailed investigations.

Antimicrobial Activity Screening

Given the known antimicrobial properties of furan and benzylamine derivatives, a primary screen against a panel of clinically relevant bacteria and fungi is a logical starting point.[1][2]

Protocol: Agar Well Diffusion Assay

-

Microorganism Preparation: Prepare standardized inoculums (0.5 McFarland standard) of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and fungi (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404).

-

Plate Preparation: Spread the microbial suspension evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Well Creation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of a stock solution of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine (e.g., 1 mg/mL in DMSO) to each well.

-

Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

Data Analysis: Measure the diameter of the zone of inhibition around each well. A clear zone indicates antimicrobial activity.

Antiviral Activity Screening

The structural motifs of the test compound also suggest potential antiviral activity. A primary screen against a representative panel of enveloped and non-enveloped viruses is warranted.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

-

Cell Culture: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 96-well plates and incubate to form a confluent monolayer.

-

Compound Treatment: Treat the cells with various concentrations of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine for a predetermined time.

-

Viral Infection: Infect the cells with a known titer of the virus.

-

Controls: Include a virus-only control (maximum CPE), a cell-only control (no CPE), and a positive control antiviral drug.

-

Incubation: Incubate the plates for a period sufficient to observe CPE in the virus-only control (typically 2-5 days).

-

Data Analysis: Assess the degree of CPE inhibition microscopically or by using a cell viability assay such as the MTT assay.

General Cytotoxicity and Cell Viability

A fundamental aspect of early screening is to assess the compound's general toxicity to mammalian cells. This provides a therapeutic window for any observed biological activity.

Protocol: MTT Assay

-

Cell Seeding: Seed various human cell lines (e.g., HEK293 - embryonic kidney, HepG2 - liver carcinoma, A549 - lung carcinoma) in 96-well plates.

-

Compound Exposure: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Initial Central Nervous System (CNS) Receptor Panel

The benzylamine scaffold is a common feature in many CNS-active drugs. A primary screen against a panel of key CNS receptors can provide initial insights into potential neuropharmacological activity.

Protocol: Radioligand Binding Assays

-

Membrane Preparation: Utilize commercially available membrane preparations expressing key CNS receptors such as serotonin (e.g., 5-HT2A), dopamine (e.g., D2), and GABAA receptors.[3][4]

-

Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a specific radioligand for each receptor (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2, [3H]-Muscimol for GABAA), and the test compound at a single high concentration (e.g., 10 µM).

-

Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: A significant reduction in radioligand binding in the presence of the test compound indicates a "hit."

Primary Anti-inflammatory Screening

Chronic inflammation is a hallmark of many diseases. A cell-based assay to assess the compound's ability to modulate inflammatory responses is a valuable primary screen.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: A decrease in nitrite production compared to the LPS-only control indicates potential anti-inflammatory activity.

Section 3: Tier 2 - Secondary and Mechanistic Assays: From "Hit" to "Lead"

Positive results from the primary screens trigger a more in-depth investigation in Tier 2. These assays are designed to confirm the initial findings, determine potency (e.g., IC50 or EC50 values), and begin to elucidate the mechanism of action.

Table 1: Summary of Tier 2 Assays

| Primary Hit | Secondary Assay | Purpose | Key Parameters |

| Antimicrobial Activity | Broth Microdilution | Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | MIC, MBC/MFC (µg/mL) |

| Antiviral Activity | Plaque Reduction Assay / Viral Yield Reduction Assay | Quantify antiviral potency | EC50 (µM) |

| Cytotoxicity | Dose-Response Cytotoxicity | Determine the 50% cytotoxic concentration (CC50) | CC50 (µM) |

| CNS Receptor Binding | Functional Receptor Assays (e.g., Calcium Flux, cAMP) | Determine functional activity (agonist/antagonist) and potency | EC50/IC50 (µM) |

| Anti-inflammatory Activity | COX/LOX Enzyme Inhibition Assays & Cytokine Profiling (ELISA) | Elucidate mechanism of anti-inflammatory action | IC50 (µM) for enzyme inhibition, cytokine levels (pg/mL) |

Section 4: Tier 3 - In Vivo Proof-of-Concept: Assessing Efficacy in a Biological System

Promising candidates from Tier 2 with a favorable therapeutic index (CC50/EC50 or CC50/MIC) should be advanced to in vivo models to assess their efficacy in a whole organism.

Murine Model of Bacterial Infection

Protocol: Murine Peritonitis-Sepsis Model

-

Infection: Induce a systemic bacterial infection in mice (e.g., BALB/c) via intraperitoneal injection of a lethal dose of a clinically relevant bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[5]

-

Treatment: Administer (2-Fluoro-benzyl)-furan-2-ylmethyl-amine at various doses via an appropriate route (e.g., oral, intraperitoneal) at specified time points post-infection.

-

Monitoring: Monitor the mice for survival over a period of 7-14 days.

-

Data Analysis: Compare the survival rates of the treated groups to a vehicle-treated control group.

Murine Model of Acute Inflammation

Protocol: Carrageenan-Induced Paw Edema

-

Compound Administration: Administer the test compound to rats or mice.[6][7]

-

Induction of Inflammation: After a set period, induce acute inflammation by injecting a solution of carrageenan into the plantar surface of the hind paw.

-

Measurement of Edema: Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the vehicle control group.

Section 5: Tier 4 - Safety and ADME Profiling: Building a Preclinical Dossier

Prior to any consideration for clinical development, a thorough evaluation of the compound's safety and pharmacokinetic profile is essential.

Table 2: Key Safety and ADME Assays

| Assay | Purpose | Protocol Summary |

| Ames Test | To assess the mutagenic potential of the compound. | Utilizes histidine-dependent strains of Salmonella typhimurium to detect reverse mutations induced by the test compound.[8][9] |

| hERG Channel Assay | To evaluate the risk of drug-induced cardiac arrhythmias (QT prolongation). | Measures the inhibitory effect of the compound on the hERG potassium channel current using automated patch-clamp electrophysiology.[10][11] |

| CYP450 Inhibition Assay | To assess the potential for drug-drug interactions. | Determines the IC50 of the compound against major human cytochrome P450 enzymes using human liver microsomes and probe substrates.[12][13] |

| Preliminary Pharmacokinetics | To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. | Involves single-dose administration to rodents followed by serial blood sampling and analysis of compound concentration over time. |

| Acute Oral Toxicity (OECD 423) | To determine the acute toxicity of the compound after oral administration. | A stepwise procedure with a small number of animals per step to estimate the LD50 and identify signs of toxicity. |

Conclusion: A Data-Driven Path Forward

This technical guide provides a robust and scientifically rigorous framework for the comprehensive biological activity screening of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine. By adhering to this tiered and self-validating approach, researchers can efficiently and effectively elucidate the therapeutic potential of this novel compound. The data generated from this screening cascade will not only reveal promising therapeutic avenues but also provide the critical safety and pharmacokinetic information necessary to guide future lead optimization and preclinical development. The journey from a novel molecule to a potential therapeutic is long and challenging, but a well-designed and executed screening strategy, as outlined here, provides the essential map for this critical expedition.

References

- Bai, S., Zhang, M., et al. (2024). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. Russian Journal of General Chemistry.

- Verma, A., Pandeya, S.N., & Sinha, S. (2011). Synthesis and biological activity of furan derivatives.

-

Peroutka, S., & Snyder, S. (1980). Long-Term Antidepressant Treatment Decreases Spiroperidol-Labeled Serotonin Receptor Binding. Science, 210(4465), 88–90. Available at: [Link]

- Kapur, S., & Seeman, P. (2000). Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action.

- Mehta, A.K., & Ticku, M.K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94.

- Winter, C.A., Risley, E.A., & Nuss, G.W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.

-

OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Available at: [Link]

- Crumb, W. J., et al. (2016). An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) panel of human cardiac ion channels. Journal of Pharmacological and Toxicological Methods, 81, 1-12.

- FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S.

-

Brunetti, J., Falciani, C., Bracci, L., & Pini, A. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613–619. Available at: [Link]

-

Calil, I. L., et al. (2014). Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw. PLoS ONE, 9(3), e90013. Available at: [Link]

- Mortensen, D. S. (1999). Ames Test. Current Protocols in Toxicology.

- Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.

- European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Committee for Medicinal Products for Human Use (CHMP).

- Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396.

-

FDA. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Department of Health and Human Services, Food and Drug Administration. Available at: [Link]

Sources

- 1. innoprot.com [innoprot.com]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. revvity.com [revvity.com]

- 5. imquestbio.com [imquestbio.com]

- 6. inotiv.com [inotiv.com]

- 7. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 8. enamine.net [enamine.net]

- 9. Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 11. benchchem.com [benchchem.com]

- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action Hypothesis for (2-Fluoro-benzyl)-furan-2-ylmethyl-amine: A CNS-Targeted Approach

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Fluoro-benzyl)-furan-2-ylmethyl-amine is a novel chemical entity with structural motifs suggesting potential activity within the central nervous system (CNS). This document presents a scientifically grounded hypothesis for its mechanism of action, focusing on its potential as a modulator of monoaminergic systems. We postulate that this compound may act as a monoamine oxidase (MAO) inhibitor or as a ligand for serotonin (5-HT) and/or dopamine (D) receptors. This guide provides a comprehensive experimental framework to rigorously test these hypotheses, from initial in vitro screening to in vivo validation, with the goal of elucidating its therapeutic potential for neurological or psychiatric disorders.

Introduction

The rational design of CNS-active agents often involves the strategic combination of pharmacophores known to interact with specific neural targets. The structure of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine incorporates two key moieties: a 2-fluorobenzyl group and a furan-2-ylmethyl-amine core.

-

The 2-Fluorobenzyl Moiety: The inclusion of a fluorine atom on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] The 2-fluorobenzylamine structure is a known building block for compounds with biological activity, including anticonvulsant properties.[2]

-

The Furan-2-ylmethyl-amine Core: The furan ring is a versatile heterocyclic scaffold found in a multitude of biologically active compounds.[3] Furan derivatives exhibit a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects.[4][5] Notably, the furan scaffold can mimic phenyl rings, offering a different hydrophilic-lipophilic balance, and its substitution pattern significantly influences biological activity.[6] The furfurylamine component, in particular, serves as an intermediate in the synthesis of various pharmaceuticals.[7][8]

Given the established roles of these structural components in CNS-active compounds, we hypothesize that (2-Fluoro-benzyl)-furan-2-ylmethyl-amine is likely to modulate monoaminergic neurotransmission.

Hypothesized Mechanisms of Action

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. Inhibition of these enzymes increases the synaptic availability of serotonin, norepinephrine, and dopamine, a mechanism utilized by several antidepressant and anti-Parkinsonian drugs. The structural resemblance of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine to known furan-containing MAO inhibitors provides a strong basis for this hypothesis.[9][10][11] Specifically, furan-based chalcones have been identified as potent and selective MAO-B inhibitors.[9][12]

Rationale: The furan ring can participate in interactions within the active site of MAO enzymes. The benzylamine portion of the molecule also shares features with known MAO substrates and inhibitors. We propose that the compound could act as a competitive or non-competitive inhibitor of either MAO-A, MAO-B, or both.

Caption: Proposed MAO Inhibition Pathway.

Hypothesis 2: Serotonergic (5-HT) System Modulation

The serotonergic system is a critical regulator of mood, anxiety, and cognition. 5-HT receptors are a major target for antidepressants, anxiolytics, and antipsychotics.[13] Both furan and benzylamine moieties are present in various 5-HT receptor ligands.[14][15]

Rationale: The compound's structure, particularly the aromatic furan ring and the protonatable amine, are features common to many serotonin receptor agonists and antagonists. It may exhibit affinity for various 5-HT receptor subtypes, such as the 5-HT1A, 5-HT2A/2C, or 5-HT7 receptors.[14][15][16] Depending on the specific receptor subtype and the nature of the interaction (agonist, partial agonist, or antagonist), the compound could elicit a range of psychopharmacological effects.

Caption: Hypothesized 5-HT Receptor Interaction.

Hypothesis 3: Dopaminergic (D) System Modulation

The dopamine system is integral to motor control, motivation, and reward. Dopamine receptor ligands are used in the treatment of Parkinson's disease, schizophrenia, and other CNS disorders.[17][18] The N-benzylpiperazine scaffold, which shares structural similarities with our compound of interest, is a known pharmacophore for dopamine D2 and D3 receptor ligands.[19][20]

Rationale: The benzylamine core of the molecule could potentially interact with the orthosteric binding site of dopamine receptors, particularly the D2-like family (D2, D3, D4).[20][21] The fluoro-substitution on the benzyl ring may confer selectivity for a particular dopamine receptor subtype. The compound could act as an agonist, partial agonist, or antagonist, leading to distinct physiological outcomes.

Experimental Validation Plan

A multi-tiered approach, beginning with in vitro assays and progressing to in vivo studies, is proposed to systematically evaluate the hypothesized mechanisms of action.

Caption: Overall Experimental Workflow.

In Vitro Assays

-

Objective: To determine the inhibitory potential and selectivity of the compound for MAO-A and MAO-B.

-

Methodology:

-

Recombinant human MAO-A and MAO-B enzymes will be used.

-

A fluorometric assay will be employed to measure enzyme activity using a suitable substrate.

-

The compound will be incubated with each enzyme at various concentrations to determine the IC50 value.

-

Kinetic studies (e.g., Lineweaver-Burk plots) will be performed to determine the mode of inhibition (competitive, non-competitive, etc.).

-

-

Data Presentation:

| Assay Parameter | (2-Fluoro-benzyl)-furan-2-ylmethyl-amine | Control Inhibitor (e.g., Selegiline) |

| MAO-A IC50 (µM) | TBD | TBD |

| MAO-B IC50 (µM) | TBD | TBD |

| Selectivity Index (MAO-A/MAO-B) | TBD | TBD |

| Mode of Inhibition | TBD | TBD |

-

Objective: To assess the binding affinity of the compound for a panel of serotonin and dopamine receptor subtypes.

-

Methodology:

-

Radioligand binding assays will be conducted using cell membranes expressing the target receptors.

-

A comprehensive panel will be screened, including at a minimum: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7, D1, D2, and D3 receptors.

-

The compound will be tested at a range of concentrations to determine its inhibition constant (Ki).

-

-

Data Presentation:

| Receptor Subtype | Ki (nM) for (2-Fluoro-benzyl)-furan-2-ylmethyl-amine |

| 5-HT1A | TBD |

| 5-HT2A | TBD |

| 5-HT2C | TBD |

| 5-HT7 | TBD |

| D1 | TBD |

| D2 | TBD |

| D3 | TBD |

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at receptors where significant binding (Ki < 1 µM) is observed.

-

Methodology:

-

For G-protein coupled receptors (GPCRs), second messenger assays such as cAMP accumulation (for Gs or Gi coupled receptors) or calcium mobilization (for Gq coupled receptors) will be performed.

-

Dose-response curves will be generated to determine potency (EC50) and efficacy (% of maximal response relative to a standard agonist).

-

For antagonist activity, the compound will be tested for its ability to block the effects of a known agonist (IC50 determination).

-

In Vivo Studies

Should the in vitro data reveal potent and selective activity, in vivo studies will be initiated.

-

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.

-

Methodology:

-

The compound will be administered to rodents via relevant routes (e.g., oral, intraperitoneal).

-

Blood and brain tissue samples will be collected at various time points.

-

Compound concentrations will be quantified using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, half-life, brain/plasma ratio).

-

-

Objective: To evaluate the functional effects of the compound in animal models relevant to its hypothesized mechanism.

-

Methodology (Examples):

-

If MAO-B or Dopamine Agonist Activity: Models of Parkinson's disease (e.g., 6-OHDA lesion model) to assess effects on motor function.

-

If MAO-A or Serotonin Agonist Activity: Models of depression and anxiety (e.g., forced swim test, elevated plus maze) to assess antidepressant and anxiolytic potential.

-

If Dopamine Antagonist Activity: Models of psychosis (e.g., amphetamine-induced hyperlocomotion) to assess antipsychotic potential.

-

-

Objective: To measure the direct impact of the compound on neurotransmitter levels in the brain.

-

Methodology:

-

Following compound administration, specific brain regions (e.g., striatum, prefrontal cortex, hippocampus) will be dissected.

-

High-performance liquid chromatography (HPLC) with electrochemical detection will be used to quantify levels of dopamine, serotonin, and their metabolites.

-

Data Interpretation and Future Directions

The collective results from this experimental plan will provide a comprehensive profile of the pharmacological activity of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine.

-

Confirmation of Hypothesis 1 would be supported by low IC50 values in the MAO inhibition assay, coupled with corresponding increases in brain monoamine levels and behavioral effects consistent with MAO inhibition.

-

Confirmation of Hypothesis 2 or 3 would be indicated by high affinity in receptor binding assays, functional activity in second messenger assays, and behavioral outcomes aligned with the modulation of the specific receptor subtype.

A clear elucidation of the primary mechanism of action will guide further lead optimization efforts, including structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. The ultimate goal is to develop a novel therapeutic agent with a well-defined mechanism for the treatment of CNS disorders.

References

- Benchchem. N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide.

- The Role of 2-Fluorobenzylamine in Modern Agrochemical Synthesis. (2026, January 26).

- Sigma-Aldrich. 2-Fluorobenzylamine.

- PubMed. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024, September 27).

- orientjchem.org. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluorobenzylamine: A Versatile Intermediate in Organic Synthesis and Pharmaceutical Development.

- Furan: A Promising Scaffold for Biological Activity. (2024, January 25).

- ResearchGate.

- PMC. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. (2021, October 6).

- ACS Publications.

- PubMed. Selected furanochalcones as inhibitors of monoamine oxidase. (2013, September 1).

- Understanding the Versatile Applications of Furfurylamine in Chemical Industries. (2024, August 29).

- PubMed.

- ACS Omega.

- PubMed.

- AIR Unimi. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. (2021, September 16).

- Wikipedia. Furfurylamine.

- MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26).

- Wikipedia. 5-HT receptor.

- ResearchGate. Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors.

- Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023, April 6).

- PMC.

- ChemRxiv.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijabbr.com [ijabbr.com]

- 6. orientjchem.org [orientjchem.org]

- 7. chemneo.com [chemneo.com]

- 8. Furfurylamine - Wikipedia [en.wikipedia.org]

- 9. Selected furanochalcones as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serotonin 5-HT1A Receptor Biased Agonists Induce Different Cerebral Metabolic Responses: A [18F]-Fluorodesoxyglucose Positron Emission Tomography Study in Conscious and Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Available Technologies - NCI [techtransfer.cancer.gov]

- 19. air.unimi.it [air.unimi.it]

- 20. mdpi.com [mdpi.com]

- 21. chemrxiv.org [chemrxiv.org]

Technical Whitepaper: (2-Fluoro-benzyl)-furan-2-ylmethyl-amine

A Pharmacophore Scaffold in Medicinal Chemistry: Synthesis, Reactivity, and ADMET Profile [1]

Executive Summary

(2-Fluoro-benzyl)-furan-2-ylmethyl-amine (N-(2-fluorobenzyl)-1-(furan-2-yl)methanamine) represents a "privileged scaffold" in modern drug discovery.[1] It combines the lipophilic, metabolically robust 2-fluorobenzyl motif with the electron-rich, bioisosteric furan ring. While this secondary amine serves as a versatile intermediate for synthesizing tertiary amine libraries (via Ugi multicomponent reactions or N-alkylation), it carries specific metabolic liabilities associated with the furan moiety that researchers must mitigate during lead optimization.[1] This guide provides a rigorous technical analysis of its synthesis, chemical behavior, and safety profile.

Chemical Profile & Significance[2][3][4][5][6]

Structural Logic

The molecule consists of two distinct pharmacophores linked by a secondary amine:

-

2-Fluorobenzyl Group: The ortho-fluorine atom exerts a significant electronic effect (

effect) and steric influence.[1] It often locks the conformation of the benzyl ring relative to the amine, potentially improving receptor binding affinity compared to the non-fluorinated analog. Furthermore, fluorine blocks metabolic oxidation at the typically labile ortho position. -

Furan-2-ylmethyl Group: The furan ring acts as a bioisostere for phenyl or thiophene rings. It is smaller and more polar, often improving water solubility. However, it is electron-rich and susceptible to oxidative ring opening.[1]

Physicochemical Properties (Calculated)

| Property | Value (Approx.) | Significance |

| Molecular Formula | C12H12FNO | Core scaffold composition |

| Molecular Weight | 205.23 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Design) |

| cLogP | 2.1 - 2.4 | Good membrane permeability; Lipinski compliant |

| pKa (Base) | ~8.5 - 9.0 | Exists largely as a cation at physiological pH (7.[1]4) |

| H-Bond Donors | 1 (NH) | Critical for receptor interaction or further derivatization |

| H-Bond Acceptors | 2 (O, N) | Furan oxygen is a weak acceptor |

Synthetic Protocol: Reductive Amination

The most robust route to this scaffold is the reductive amination of 2-fluorobenzylamine with furfural (furan-2-carboxaldehyde).[1]

Causality in Reagent Choice

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice over Sodium borohydride (NaBH4) or Cyanoborohydride (NaCNBH3).[1]

-

Reasoning: NaBH(OAc)3 is mild and selective.[1] It reduces the intermediate imine (Schiff base) faster than it reduces the aldehyde, preventing the formation of the alcohol side-product (furfuryl alcohol). Crucially, it avoids reducing the electron-rich furan ring, which can occur under harsh hydrogenation conditions.[1]

-

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

-

Reasoning: Aprotic, non-polar solvents facilitate the formation of the imine equilibrium without competing for protons.

-

Step-by-Step Methodology

Scale: 10 mmol Safety: Perform in a fume hood. Furfural is toxic; amines are irritants.

-

Imine Formation:

-

Charge a dry round-bottom flask with 2-fluorobenzylamine (1.25 g, 10 mmol) and DCE (30 mL).

-

Add furfural (0.96 g, 10 mmol) dropwise.

-

Optional: Add activated 4Å Molecular Sieves to absorb water and drive the equilibrium toward the imine.

-

Stir at Room Temperature (RT) for 60 minutes under Nitrogen.

-

-

Reduction:

-

Cool the mixture slightly (0°C) if the scale is large (>10g), otherwise RT is acceptable.

-

Add NaBH(OAc)3 (3.18 g, 15 mmol, 1.5 eq) in portions over 10 minutes.

-

Observation: The reaction may bubble slightly.

-

Stir at RT for 4–12 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[1]

-

-

Workup (Self-Validating Step):

-

Quench by adding saturated aqueous NaHCO3 (30 mL).[1] Stir for 15 minutes to decompose excess borohydride.

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine .

-

Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

-

Purification:

Synthesis Workflow Diagram

Figure 1: Selective reductive amination workflow ensuring furan ring integrity.

Reactivity & Derivatization

As a secondary amine, this molecule is rarely the final drug. It is a nucleophile used to build complexity.

The Ugi Multicomponent Reaction

This scaffold is an ideal "Amine" component in the Ugi-4-Component Reaction (U-4CR) to generate peptidomimetics.[1]

-

Reaction: Amine + Aldehyde + Carboxylic Acid + Isocyanide →

-Acylamino Amide.[1] -

Note: Because this is a secondary amine, the Ugi product will lack the amide hydrogen usually capable of H-bonding, leading to tertiary amide backbones which are more resistant to proteolysis.

Acylation/Alkylation[1]

-

Amide Coupling: Reacts with acid chlorides or carboxylic acids (with HATU/EDC) to form tertiary amides.[1]

-

N-Alkylation: Reacts with alkyl halides to form tertiary amines.[1]

Safety & Toxicology: The Furan Liability

Critical Warning for Drug Developers: While the furan ring is a bioisostere, it possesses a "structural alert" for toxicity. The furan ring can be metabolically activated by Cytochrome P450 (specifically CYP2E1) to form reactive intermediates.[1][2]

Mechanism of Toxicity

-

Oxidation: CYP450 oxidizes the furan double bond.[3]

-

Ring Opening: The resulting epoxide or hydroxy-dihydrofuran intermediate opens to form cis-2-butene-1,4-dial .[1]

-

Adduct Formation: This reactive

-unsaturated dialdehyde acts as a Michael acceptor, covalently binding to proteins (via Cysteine thiols or Lysine amines) and DNA, leading to hepatotoxicity or carcinogenicity.[1]

Metabolic Activation Pathway[1]

Figure 2: Metabolic activation pathway of the furan moiety leading to potential toxicity.[1]

Mitigation Strategies

-

Metabolic Blocking: Substitution on the furan ring (e.g., methyl at the 5-position) can sometimes reduce bioactivation, though it may not eliminate it.[1]

-

Bioisosteric Replacement: If toxicity is observed, replace the furan with a Thiophene (less prone to ring opening) or an Oxazole .[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Peterson, L. A. (2013).[1][2] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link[1]

-

Dömling, A. (2006).[1] "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews. Link[1]

-

Kirsch, P. (2004).[1] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1] (General reference for Fluorine effects).

Sources

(2-Fluoro-benzyl)-furan-2-ylmethyl-amine in vitro cytotoxicity assay

An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine

Abstract

The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of drug discovery and chemical safety assessment. This guide provides a comprehensive, technically-grounded framework for conducting the in vitro cytotoxicity analysis of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine, a compound of interest due to the known biological activities of its constituent furan and benzylamine moieties.[1][2] As a putative novel compound, establishing a robust cytotoxic profile is the critical first step in elucidating its therapeutic potential or toxicological risk. This document moves beyond simple protocol recitation, delving into the causal-driven strategy for assay selection, experimental design, and data interpretation, ensuring a self-validating and scientifically rigorous approach for researchers, scientists, and drug development professionals.

Introduction: Rationale for Cytotoxicity Profiling

The journey of a novel compound from synthesis to potential application begins with a thorough safety and efficacy profile. In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically sound primary screen to determine a compound's effect on cell viability and proliferation.[3][4] The target compound, (2-Fluoro-benzyl)-furan-2-ylmethyl-amine, belongs to a class of molecules containing a furan ring, a scaffold known to be present in compounds with a wide array of pharmacological properties, including antibacterial and cytotoxic activities.[1][5] The benzylamine group is also a common pharmacophore in anti-cancer compounds.[2]

Given this structural context, a multi-tiered investigation into the compound's cytotoxic effects is warranted. This guide outlines a strategic approach, beginning with broad measures of cell viability and progressing to more specific assays that provide mechanistic insights into the mode of cell death.

Strategic Framework for Cytotoxicity Assessment

A single assay is insufficient to comprehensively define a compound's cytotoxic profile. A robust assessment relies on a multi-assay, tiered strategy that measures different cellular health indicators. This approach provides corroborating evidence and builds a more complete picture of the compound's biological impact.

Our proposed strategy is built on three tiers:

-

Tier 1: Metabolic Activity Screening. An initial, high-throughput assessment of how the compound affects the overall metabolic health of a cell population.

-

Tier 2: Membrane Integrity Confirmation. A secondary assay to confirm cell death by measuring the loss of plasma membrane integrity, a distinct endpoint from metabolic function.

-

Tier 3: Mechanistic Pathway Elucidation. A targeted assay to investigate the specific mode of cell death, such as apoptosis.

Caption: Tiered approach for comprehensive cytotoxicity assessment.

Experimental Design: A Self-Validating System

The trustworthiness of cytotoxicity data hinges on meticulous experimental design. Key variables must be carefully considered and controlled to ensure results are reproducible and biologically relevant.

Cell Line Selection: The Biological Context

The choice of cell line is dictated by the ultimate research question.[6] To gain a broad understanding of the compound's effect, a dual-cell line strategy is recommended:

-

Cancer Cell Line: To assess potential anti-cancer efficacy. Common choices include:

-

Non-Cancerous Cell Line: To evaluate general cytotoxicity and determine a potential therapeutic window.

Essential Controls for Data Integrity

Every assay plate must include a full set of controls to validate the results.

-

Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, ethanol) as the highest dose experimental wells. This accounts for any solvent-induced cytotoxicity.

-

Untreated Control (Negative Control): Cells treated with culture medium only. This represents 100% cell viability.

-

Positive Control: Cells treated with a compound known to induce the measured endpoint (e.g., Doxorubicin for general cytotoxicity, Staurosporine for apoptosis). This confirms the assay is working correctly.

-

Blank/Media-Only Control: Wells containing only culture medium and the assay reagent. This value is used for background subtraction.

Dose-Response and IC₅₀ Determination

Cytotoxicity should be assessed over a range of concentrations to establish a dose-response relationship. A typical approach involves a serial dilution (e.g., 8-12 concentrations) spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM). From this data, the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ is the concentration of the compound required to reduce cell viability or the measured response by 50% and is a key metric for compound potency.[8][9]

Caption: A generalized workflow for in vitro cytotoxicity assays.

Detailed Experimental Protocols

The following protocols are standardized methodologies. Researchers should always optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.

Tier 1: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[10][11]

Protocol:

-

Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]

-

Compound Treatment: Prepare serial dilutions of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine. Remove the old medium from the cells and add 100 µL of medium containing the desired compound concentrations (and controls).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]

-

Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form in viable cells.[10]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[12][13]

-

Data Acquisition: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.[10]

Tier 2: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

Protocol:

-

Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.

-

Sample Collection: After incubation, carefully collect 50 µL of supernatant (cell culture medium) from each well and transfer it to a new 96-well plate. Avoid disturbing the cell layer.

-

Lysis Control (Maximum LDH Release): To the original cell plate, add 10 µL of a 10X Lysis Buffer to the positive control wells to induce 100% cell lysis. Incubate for 45 minutes.[14] Collect 50 µL of this supernatant for the "maximum LDH release" control.

-

Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., combining a catalyst and dye solution).[15]

-

Assay Reaction: Add 50-100 µL of the reaction mixture to each well of the new plate containing the supernatants.[15]

-

Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[14][15]

-

Data Acquisition: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm) using a microplate reader.[14]

Tier 3: Caspase-3/7 Apoptosis Assay

This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[16] Cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[17]

Protocol:

-

Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence assays.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega), allowing it to equilibrate to room temperature.[18]

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]

-

Incubation: Gently mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.[18]

-

Data Acquisition: Measure the luminescence using a microplate reader. The luminescent signal is stable for several hours.[17]

Data Analysis and Interpretation

Data Normalization

Raw absorbance or luminescence values must be normalized to represent the percentage of cell viability or activity relative to controls.

For MTT (Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

For LDH (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100 (Where "Spontaneous" is the vehicle control supernatant and "Maximum" is the lysed cell control.)

IC₅₀ Calculation

The normalized data is plotted with concentration on a logarithmic x-axis and the response (% Viability or % Activity) on the y-axis. A non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) is used to fit a curve to the data and calculate the IC₅₀ value.[19]

Integrated Data Summary

Table 1: Hypothetical Cytotoxicity Profile of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine after 48h Treatment

| Assay Type | Endpoint Measured | HeLa Cells (IC₅₀) | HEK293 Cells (IC₅₀) | Interpretation |

| MTT Assay | Metabolic Activity | 15.2 µM | > 100 µM | Compound reduces metabolic activity, potent in cancer cells. |

| LDH Assay | Membrane Integrity | 22.5 µM | > 100 µM | Confirms cell death via membrane rupture at similar potency. |

| Caspase-3/7 | Apoptosis Induction | 18.1 µM | > 100 µM | Indicates apoptosis is a primary mechanism of cell death. |

This data is for illustrative purposes only.

Conclusion

This guide presents a rigorous, multi-tiered strategy for the in vitro cytotoxicity assessment of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine. By integrating assays that measure distinct cellular health parameters—metabolic activity (MTT), membrane integrity (LDH), and apoptotic pathways (Caspase-3/7)—researchers can build a comprehensive and reliable profile of the compound's biological effects. This causality-driven approach, grounded in robust experimental design with self-validating controls, ensures that the generated data is not only accurate but also maximally informative. The resulting cytotoxicity profile is an indispensable dataset for guiding future research, whether in the pursuit of novel therapeutics or in the assessment of chemical safety.

References

-

Taechowisan, T., et al. (n.d.). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Retrieved from [Link]

-

Stoddart, L. A., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl(furan-2-ylmethyl)amine. Retrieved from [Link]

-

PubChem. (n.d.). (3-Fluoro-benzyl)-furan-2-ylmethyl-amine. Retrieved from [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

IJPRA. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

BenchSci. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Kim, S., et al. (2019). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules. Retrieved from [Link]

-

Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Retrieved from [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

-

Ke, N., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Nivrutti, B. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Retrieved from [Link]

- Google Patents. (n.d.). WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.

-

ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

-

Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

-

Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

-

ResearchGate. (2024). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

Kalamazoo College. (n.d.). Synthesis and Characterization of Fluorobenzyl Peptoids. Retrieved from [Link]

-

Asadipour, A., et al. (2015). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Southern Research. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

-

PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. Retrieved from [Link]

-

Cheméo. (n.d.). Furan, 2-acetyl-3-methyl - Chemical & Physical Properties. Retrieved from [Link]

-

Hsu, M.-H., et al. (2017). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Oncotarget. Retrieved from [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. blog.johner-institute.com [blog.johner-institute.com]

- 8. clyte.tech [clyte.tech]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. cellbiologics.com [cellbiologics.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Molecular Docking Studies of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine

A Senior Application Scientist's Perspective on In-Silico Target Validation and Interaction Analysis

Executive Summary

This technical guide provides a comprehensive framework for conducting molecular docking studies on the novel compound, (2-Fluoro-benzyl)-furan-2-ylmethyl-amine. Lacking prior experimental data, this document outlines a robust, first-principles approach to predict its potential biological targets and elucidate its binding mechanisms. We justify the selection of Monoamine Oxidase B (MAO-B) and the Serotonin Transporter (SERT) as high-probability targets based on the compound's distinct structural motifs. The core of this guide is a self-validating docking workflow, designed to ensure scientific rigor and reproducibility. By detailing every step from ligand and receptor preparation to protocol validation and results analysis, we present a blueprint for researchers in drug development to assess the therapeutic potential of new chemical entities. The hypothetical results presented herein suggest that (2-Fluoro-benzyl)-furan-2-ylmethyl-amine is a promising candidate for development as a modulator of key central nervous system targets.

Introduction: Rationale and Strategic Context

In modern medicinal chemistry, the strategic design of small molecules with therapeutic potential is a cornerstone of innovation. The furan ring system is a privileged scaffold, serving as the basic skeleton for numerous compounds with a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties[1][2]. Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets[2].

This guide focuses on a novel derivative, (2-Fluoro-benzyl)-furan-2-ylmethyl-amine . This compound integrates three key structural features of pharmacochemical interest:

-

A Furan Scaffold: Known for its diverse biological activities and presence in approved drugs[1].

-

A Benzylamine Moiety: A common structural element in compounds targeting monoaminergic systems.

-

A Strategic Fluorine Substitution: The incorporation of fluorine is a well-established strategy in drug design. A fluorine atom at the 2-position of the benzyl ring can significantly enhance metabolic stability by blocking oxidative metabolism at that site. Furthermore, its high electronegativity can modulate pKa and improve binding affinity through unique electrostatic and hydrophobic interactions with target proteins[3][4][5][6].

Given these features, this document outlines a comprehensive in-silico molecular docking study to predict and characterize the interactions of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine with high-value biological targets, thereby providing a foundational assessment of its therapeutic potential.

Target Selection: A Structure-Based Hypothesis

The chemical architecture of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine strongly suggests its potential as a ligand for transporters and enzymes that process biogenic amines. Based on this structural analogy, two primary targets were selected for this hypothetical study:

-

Monoamine Oxidase B (MAO-B): This enzyme is a critical regulator of neurotransmitter levels in the brain, and its inhibition is a validated therapeutic strategy for Parkinson's disease and other neurodegenerative disorders[7]. Many known MAO-B inhibitors feature benzylamine or similar aromatic structures, making it a highly plausible target[7][8].

-

Serotonin Transporter (SERT): As the primary site of action for most antidepressant medications, SERT is responsible for the reuptake of serotonin from the synaptic cleft[9]. Its binding pocket accommodates molecules with features present in our title compound, namely a protonatable amine and aromatic rings capable of π-π stacking interactions[9][10][11].

Methodology: A Self-Validating Docking Workflow

To ensure the reliability of in-silico predictions, a rigorous, self-validating methodology is paramount. This workflow establishes the credibility of the docking protocol before evaluating the novel compound. Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex[8][12].

Caption: A self-validating molecular docking workflow.

Experimental Protocol: Step-by-Step Guide

Part A: Software and System Setup

-

Docking Software: AutoDock Vina will be utilized for its accuracy, speed, and widespread use in the scientific community.

-

Visualization Software: UCSF Chimera or Biovia Discovery Studio will be used for receptor preparation and analysis of results[13][14].

-

Ligand Preparation Tool: Open Babel or a similar tool will be used for 2D to 3D conversion and energy minimization.

Part B: Receptor Preparation

-

Obtain Crystal Structures: Download the high-resolution crystal structures of human MAO-B (e.g., PDB ID: 2V5Z) and human SERT (e.g., PDB ID: 6DZV) from the Protein Data Bank (PDB).

-

Clean the Structure: Load the PDB file into UCSF Chimera. Remove all water molecules, co-solvents, and any protein chains not required for the simulation. Retain only the monomeric protein and essential cofactors (e.g., FAD for MAO-B)[15].

-

Protonation and Repair: Use the Dock Prep tool in Chimera to add hydrogen atoms, assign partial charges (e.g., AMBER ff14SB), and repair any missing side chains[13][16].

-

Define Binding Site: Identify the binding site based on the position of the co-crystallized ligand in the original PDB file. Define a grid box for docking that encompasses this entire active site.

-

Save Prepared Receptor: Save the cleaned, protonated receptor as a .pdbqt file for use with AutoDock Vina.

Part C: Ligand Preparation

-

Generate 2D Structure: Draw the structure of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine and the native ligands (e.g., Safinamide for MAO-B) using chemical drawing software.

-

Convert to 3D: Use Open Babel to convert the 2D structure into a 3D .sdf or .mol2 file.

-

Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation[15].

-

Set Torsion Angles: Define rotatable bonds to allow for conformational flexibility during the docking process.

-

Save Prepared Ligand: Save the final ligand structure in the .pdbqt format.

Part D: Docking Protocol Validation

-

Re-dock Native Ligand: Perform a docking simulation using the prepared receptor (e.g., MAO-B) and its corresponding prepared native ligand (e.g., Safinamide).

-

Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

-

Validate Protocol: The protocol is considered validated if the RMSD is less than 2.0 Å, which indicates that the docking software and parameters can accurately reproduce the experimentally determined binding mode[17][18]. This step is crucial for establishing trust in the subsequent predictions for the novel compound.

Part E: Molecular Docking of the Novel Compound

-